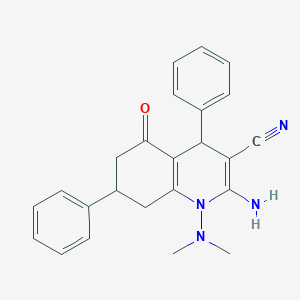
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the quinolinecarboxamide family and is commonly referred to as DFMO.
作用機序
DFMO inhibits ODC activity by binding to the enzyme's active site, preventing the conversion of ornithine to putrescine, a critical step in the polyamine biosynthesis pathway. This inhibition leads to a reduction in polyamine levels, which ultimately results in a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a significant impact on various biochemical and physiological processes. In addition to its role as an ODC inhibitor, DFMO has been shown to modulate the activity of other enzymes and proteins, including spermidine/spermine N1-acetyltransferase (SSAT) and the transcription factor c-Myc. DFMO has also been shown to induce apoptosis, a programmed cell death process that is essential for maintaining tissue homeostasis.
実験室実験の利点と制限
DFMO has several advantages for use in lab experiments. It is a potent and specific inhibitor of ODC, making it an ideal tool for studying the role of polyamines in various biological processes. DFMO is also readily available and relatively easy to use. However, there are some limitations to using DFMO in lab experiments. It can be toxic at high concentrations, and its effects on other polyamine biosynthesis enzymes can complicate the interpretation of results.
将来の方向性
DFMO has shown promise as a potential therapeutic agent for various diseases, including cancer and neuroblastoma. Future research should focus on optimizing DFMO's pharmacological properties, including its bioavailability and toxicity profile. Additionally, further studies are needed to explore the potential of DFMO in combination with other drugs for the treatment of various diseases. Finally, the role of polyamines in other biological processes, including inflammation and immune function, should be further investigated to fully understand the potential applications of DFMO.
In conclusion, DFMO is a chemical compound that has significant potential in scientific research, particularly in the field of cancer research. Its potent inhibitory effects on ODC make it an ideal tool for studying the role of polyamines in various biological processes. While there are some limitations to using DFMO in lab experiments, its potential applications in the treatment of various diseases make it a promising area of research for the future.
合成法
DFMO is synthesized through a multi-step process that involves the reaction of various reagents, including 2,4-difluorobenzaldehyde, 4-fluorobenzaldehyde, and 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction is carried out under specific conditions, including temperature, pressure, and solvent, to ensure the desired product is obtained.
科学的研究の応用
DFMO has been extensively studied in the field of cancer research. It is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. DFMO has been shown to inhibit ODC activity, leading to a reduction in polyamine levels and ultimately, inhibition of cell growth. DFMO has also been studied for its potential applications in the treatment of neuroblastoma, a type of cancer that affects the nervous system.
特性
製品名 |
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C25H23F3N2O2 |
分子量 |
440.5 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H23F3N2O2/c1-13-21(24(32)30-18-9-8-16(27)10-17(18)28)22(14-4-6-15(26)7-5-14)23-19(29-13)11-25(2,3)12-20(23)31/h4-10,22,29H,11-12H2,1-3H3,(H,30,32) |
InChIキー |
HVTAIGRGHPXRPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















